molecular formula C6H14N2O B1504242 ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine CAS No. 887592-12-3

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

Cat. No. B1504242
CAS RN: 887592-12-3
M. Wt: 130.19 g/mol
InChI Key: GHNAAIHHJRCQOA-UHFFFAOYSA-N
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Description

Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, also known as THP-MH, is a chemical compound that has gained attention in scientific research due to its potential applications in the field of medicine. This compound has been synthesized using various methods and has shown promising results in studies related to its mechanism of action, biochemical and physiological effects, and future directions.

Mechanism of Action

The mechanism of action of ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is not fully understood, but studies have suggested that it may act by inducing oxidative stress and DNA damage in cancer cells, leading to apoptosis. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has also been shown to inhibit the activity of enzymes involved in the replication of the hepatitis C virus.
Biochemical and Physiological Effects:
((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has been shown to have various biochemical and physiological effects, including the induction of apoptosis in cancer cells, inhibition of cell proliferation, and inhibition of viral replication. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has also been reported to have antioxidant and anti-inflammatory properties.

Advantages and Limitations for Lab Experiments

The advantages of using ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine in lab experiments include its potential as a potent anticancer and antiviral agent, its ability to induce apoptosis in cancer cells, and its inhibition of viral replication. However, limitations include the need for further studies to fully understand its mechanism of action and potential side effects.

Future Directions

There are several future directions for research on ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine, including its potential use in combination with other anticancer agents, its use as a therapeutic agent for viral infections, and its potential use in drug delivery systems. Further studies are needed to fully understand its mechanism of action and potential applications in the field of medicine.
Conclusion:
In conclusion, ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine is a chemical compound that has shown promising results in scientific research related to its potential applications in the field of medicine. Its synthesis methods, mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been discussed. Further studies are needed to fully understand its potential as a therapeutic agent for cancer and viral infections.

Scientific Research Applications

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has shown potential in various scientific research applications, including its use as a potential anticancer agent. Studies have shown that ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has cytotoxic effects on cancer cells, inducing apoptosis and inhibiting cell proliferation. ((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine has also been studied for its potential use as an antiviral agent, with promising results in inhibiting the replication of the hepatitis C virus.

properties

IUPAC Name

oxan-4-ylmethylhydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O/c7-8-5-6-1-3-9-4-2-6/h6,8H,1-5,7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHNAAIHHJRCQOA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1CNN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60696968
Record name [(Oxan-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

130.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

((Tetrahydro-2H-pyran-4-yl)methyl)hydrazine

CAS RN

887592-12-3
Record name [(Oxan-4-yl)methyl]hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60696968
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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